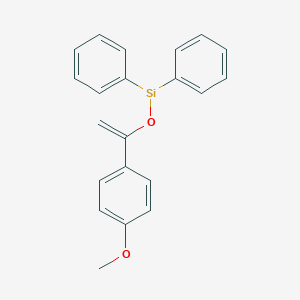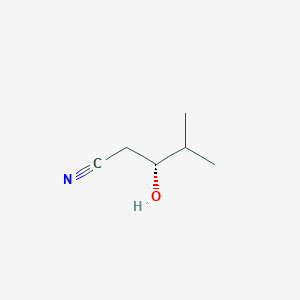
Pentanenitrile, 3-hydroxy-4-methyl-, (3R)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pentanenitrile, 3-hydroxy-4-methyl-, (3R)- is an organic compound with the molecular formula C6H11NO It is a nitrile derivative with a hydroxyl group and a methyl group attached to the carbon chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Pentanenitrile, 3-hydroxy-4-methyl-, (3R)- can be achieved through several methods. One common approach involves the reaction of 3-hydroxy-4-methylpentanoic acid with a dehydrating agent to form the nitrile group. The reaction conditions typically include the use of a strong acid or base to facilitate the dehydration process.
Industrial Production Methods
In an industrial setting, the production of Pentanenitrile, 3-hydroxy-4-methyl-, (3R)- may involve large-scale chemical reactors and continuous flow processes. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the compound. Industrial methods often focus on cost-effectiveness and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Pentanenitrile, 3-hydroxy-4-methyl-, (3R)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of 3-oxo-4-methylpentanenitrile.
Reduction: The nitrile group can be reduced to form the corresponding amine, 3-hydroxy-4-methylpentylamine.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.
Substitution: Reagents such as alkyl halides and acid chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: 3-oxo-4-methylpentanenitrile
Reduction: 3-hydroxy-4-methylpentylamine
Substitution: Various substituted derivatives depending on the reagents used
Aplicaciones Científicas De Investigación
Pentanenitrile, 3-hydroxy-4-methyl-, (3R)- has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Pentanenitrile, 3-hydroxy-4-methyl-, (3R)- involves its interaction with specific molecular targets and pathways. The hydroxyl and nitrile groups play a crucial role in its reactivity and binding affinity. The compound can act as a substrate or inhibitor in enzymatic reactions, influencing various biochemical processes.
Comparación Con Compuestos Similares
Similar Compounds
Butanenitrile, 3-hydroxy-4-methyl-: Similar structure but with a shorter carbon chain.
Hexanenitrile, 3-hydroxy-4-methyl-: Similar structure but with a longer carbon chain.
Pentanenitrile, 3-hydroxy-2-methyl-: Similar structure but with the methyl group at a different position.
Uniqueness
Pentanenitrile, 3-hydroxy-4-methyl-, (3R)- is unique due to its specific stereochemistry and the position of the functional groups
Propiedades
Número CAS |
918659-07-1 |
|---|---|
Fórmula molecular |
C6H11NO |
Peso molecular |
113.16 g/mol |
Nombre IUPAC |
(3R)-3-hydroxy-4-methylpentanenitrile |
InChI |
InChI=1S/C6H11NO/c1-5(2)6(8)3-4-7/h5-6,8H,3H2,1-2H3/t6-/m1/s1 |
Clave InChI |
GFNKFZXGNLHVMK-ZCFIWIBFSA-N |
SMILES isomérico |
CC(C)[C@@H](CC#N)O |
SMILES canónico |
CC(C)C(CC#N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


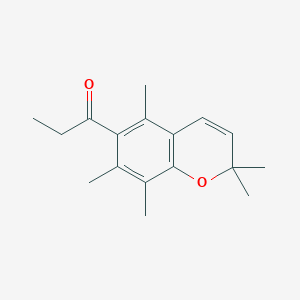
![(10R)-2-{[(4-Fluorophenyl)methyl]carbamoyl}-10-(methylamino)-4-oxo-4,6,7,8,9,10-hexahydropyrimido[1,2-a]azepin-3-yl methanesulfonate](/img/structure/B14178523.png)
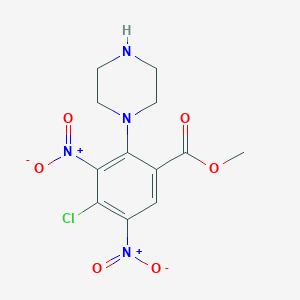
![2-[(1,4-Dioxa-7,10-dithiacyclododecan-8-yl)methoxy]benzaldehyde](/img/structure/B14178527.png)
![(3R)-3-[(2S)-3,6-dihydro-2H-pyran-2-yl]-1,4-dioxaspiro[4.5]decane](/img/structure/B14178537.png)
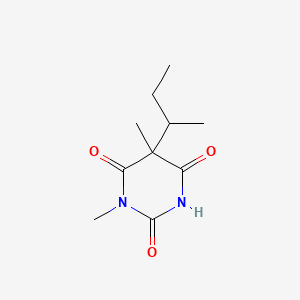
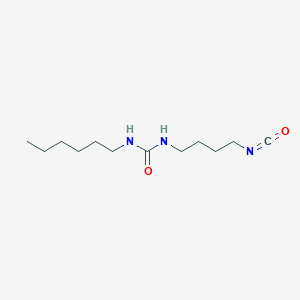
![5-Ethyl-3-{[(furan-2-yl)methyl]sulfanyl}benzene-1,2-diol](/img/structure/B14178565.png)
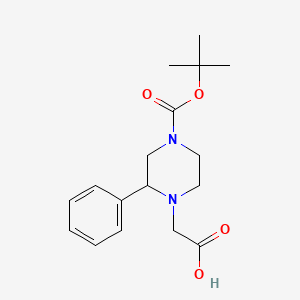
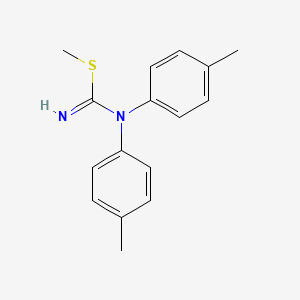
![9-Chloro-4-[3-(hydroxymethyl)phenyl]benzo[h]isoquinolin-1(2h)-one](/img/structure/B14178594.png)
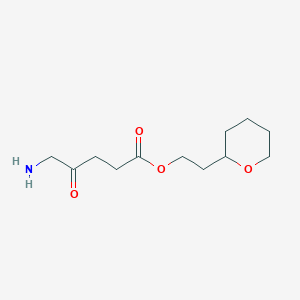
![3-Isothiazolemethanol, 5-[[6-methyl-3-[1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrazol-4-yl]imidazo[1,2-a]pyrazin-8-yl]amino]-](/img/structure/B14178598.png)
